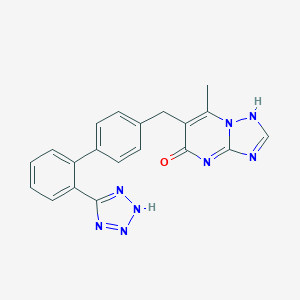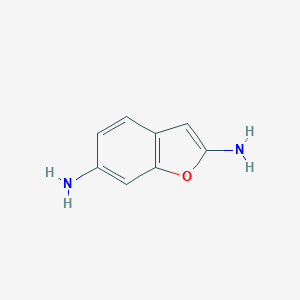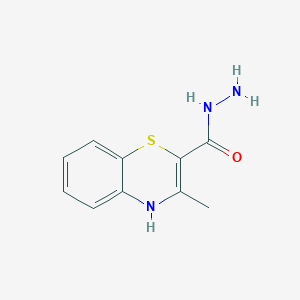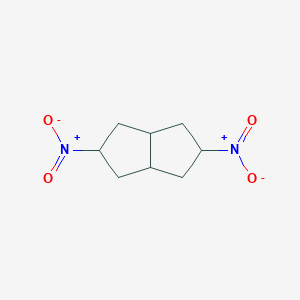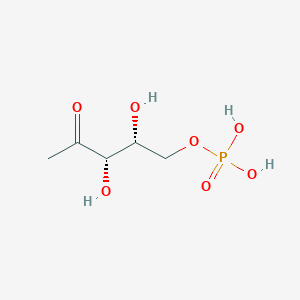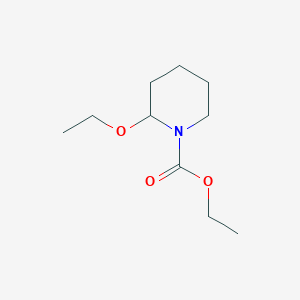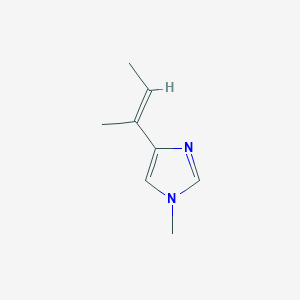
1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-but-2-en-2-yl]-1-methylimidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features a but-2-en-2-yl group attached to the fourth position of the imidazole ring and a methyl group at the first position. Imidazoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-but-2-en-2-yl]-1-methylimidazole can be achieved through various methods. One common approach involves the alkylation of 1-methylimidazole with an appropriate but-2-en-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylimidazole and but-2-en-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The but-2-en-2-yl halide is added dropwise to a solution of 1-methylimidazole and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods: Industrial production of 4-[(E)-but-2-en-2-yl]-1-methylimidazole may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(E)-but-2-en-2-yl]-1-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-2-yl group can be replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the but-2-en-2-yl group can undergo addition reactions with electrophiles such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Addition: Halogens (e.g., bromine) or acids (e.g., hydrochloric acid) in an inert solvent like dichloromethane.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Addition: Halogenated or protonated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-but-2-en-2-yl]-1-methylimidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of various imidazole derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent or as a component in drug formulations.
Industry: In the industrial sector, 4-[(E)-but-2-en-2-yl]-1-methylimidazole is used in the production of specialty chemicals and materials. It may also be used as a catalyst or ligand in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(E)-but-2-en-2-yl]-1-methylimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or by disrupting cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-methylimidazole: A simple imidazole derivative with a methyl group at the first position.
4-butyl-1-methylimidazole: An imidazole derivative with a butyl group at the fourth position.
4-[(E)-but-2-en-1-yl]-1-methylimidazole: A similar compound with a but-2-en-1-yl group instead of a but-2-en-2-yl group.
Comparison: 4-[(E)-but-2-en-2-yl]-1-methylimidazole is unique due to the presence of the but-2-en-2-yl group, which imparts distinct chemical and biological properties Compared to 1-methylimidazole, the additional but-2-en-2-yl group enhances the compound’s reactivity and potential for functionalization Compared to 4-butyl-1-methylimidazole, the presence of the double bond in the but-2-en-2-yl group allows for additional chemical transformations, such as addition reactions
Eigenschaften
IUPAC Name |
4-[(E)-but-2-en-2-yl]-1-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-7(2)8-5-10(3)6-9-8/h4-6H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWPZAJUMRBDOX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CN(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CN(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
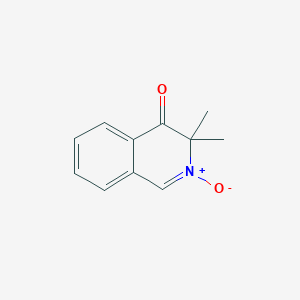
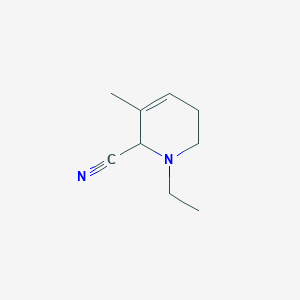
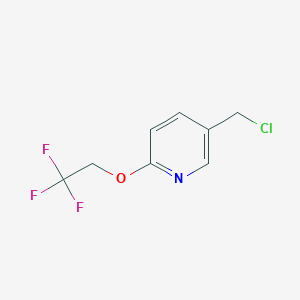

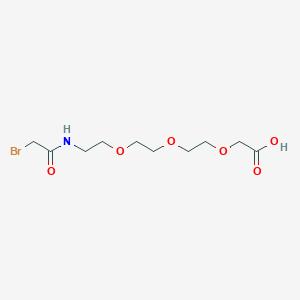

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
